molecular formula C24H19FN6O2 B2404392 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034597-89-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2404392
M. Wt: 442.454
InChI Key: JKKKRFSHSQJGDK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Scientific Research Applications

Fluorescent Materials and Photophysical Properties

Compounds with benzimidazole and triazole moieties have been explored for their fluorescent properties. For example, novel 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]–1H–benzo[d]imidazol–6–yl}–2H–naphtho[1,2-d][1,2,3] fluorescent triazole derivatives exhibit blue and green emission in solution, with potential applications in materials science for the development of new fluorescent materials (Padalkar, Lanke, Chemate, & Sekar, 2015).

Drug Design and Medicinal Chemistry

Benzimidazole and triazole derivatives are of interest in medicinal chemistry due to their diverse biological activities. For instance, certain benzimidazole derivatives containing a 1,2,4-triazole ring have shown significant lipase inhibition and antioxidant activities, indicating their potential as therapeutic agents (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).

Antimicrobial and Antituberculosis Agents

The incorporation of triazole and benzimidazole structures can lead to potent antimicrobial and antituberculosis agents. A study showed that a series of novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives exhibited promising antimicrobial activities, highlighting their potential in addressing infectious diseases (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).

Corrosion Inhibition

Imidazole derivatives, including those with benzimidazole and triazole rings, have been investigated for their corrosion inhibition properties on metal surfaces. These compounds can form protective layers on metals, reducing corrosion rates in acidic environments, which is crucial for industrial applications (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).

Sensing Applications

Benzimidazole and triazole derivatives have been explored for their sensing capabilities, particularly in detecting metal ions and pH changes. These compounds can undergo significant spectral shifts upon binding to specific ions or changes in pH, making them useful in the development of fluorescent probes for environmental and biological applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN6O2/c25-18-6-2-1-5-17(18)22(32)14-31-13-21(29-30-31)24(33)26-16-11-9-15(10-12-16)23-27-19-7-3-4-8-20(19)28-23/h1-13,22,32H,14H2,(H,26,33)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKRFSHSQJGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

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